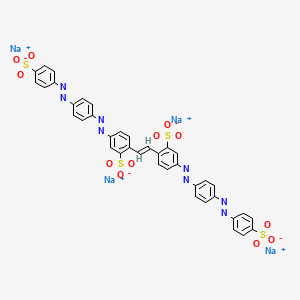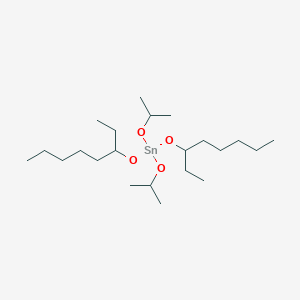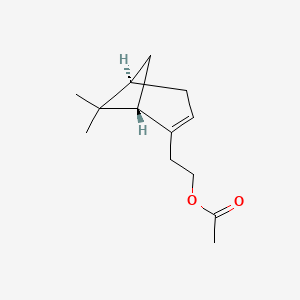![molecular formula C10H9N3O3 B13821158 2-[(1Z)-N-(Cyanocarbonyl)ethanehydrazonoyl]-1,4-dihydroxybenzene](/img/structure/B13821158.png)
2-[(1Z)-N-(Cyanocarbonyl)ethanehydrazonoyl]-1,4-dihydroxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1Z)-N-(Cyanocarbonyl)ethanehydrazonoyl]-1,4-dihydroxybenzene is a complex organic compound characterized by its unique structure, which includes a cyanocarbonyl group and a dihydroxybenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1Z)-N-(Cyanocarbonyl)ethanehydrazonoyl]-1,4-dihydroxybenzene typically involves the reaction of 1,4-dihydroxybenzene with cyanocarbonyl ethanehydrazonoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-5°C to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process, including the preparation of intermediate compounds, purification, and final synthesis. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) ensures the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(1Z)-N-(Cyanocarbonyl)ethanehydrazonoyl]-1,4-dihydroxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the cyanocarbonyl group to an amine group.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Alkylated or acylated derivatives of the original compound.
Scientific Research Applications
2-[(1Z)-N-(Cyanocarbonyl)ethanehydrazonoyl]-1,4-dihydroxybenzene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-[(1Z)-N-(Cyanocarbonyl)ethanehydrazonoyl]-1,4-dihydroxybenzene involves its interaction with specific molecular targets and pathways. The cyanocarbonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. The dihydroxybenzene moiety can participate in redox reactions, affecting cellular oxidative stress levels.
Comparison with Similar Compounds
Similar Compounds
Tetracyanoethylene: Known for its stable anion formation.
Pentacyanocyclopentadiene: Forms air-stable anions.
Tetracyanoquinodimethane: Reduces to a stable anion.
Uniqueness
2-[(1Z)-N-(Cyanocarbonyl)ethanehydrazonoyl]-1,4-dihydroxybenzene is unique due to its combination of a cyanocarbonyl group and a dihydroxybenzene moiety, which imparts distinct chemical reactivity and potential biological activity. This combination is not commonly found in other cyanocarbonyl compounds, making it a valuable subject for further research.
Properties
Molecular Formula |
C10H9N3O3 |
|---|---|
Molecular Weight |
219.20 g/mol |
IUPAC Name |
1-cyano-N-[(Z)-1-(2,5-dihydroxyphenyl)ethylideneamino]formamide |
InChI |
InChI=1S/C10H9N3O3/c1-6(12-13-10(16)5-11)8-4-7(14)2-3-9(8)15/h2-4,14-15H,1H3,(H,13,16)/b12-6- |
InChI Key |
MHOGMVHLSZCAST-SDQBBNPISA-N |
Isomeric SMILES |
C/C(=N/NC(=O)C#N)/C1=C(C=CC(=C1)O)O |
Canonical SMILES |
CC(=NNC(=O)C#N)C1=C(C=CC(=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Oxo-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B13821081.png)






![4-Phenyl-2-[4-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)heptan-4-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13821128.png)



![4-(4-Chloropyridin-2-yl)-5-(methylamino)-2-[3-(trifluoromethyl)phenyl]furan-3-one](/img/structure/B13821148.png)

![2-[(4-oxo-1H-quinazolin-2-yl)sulfanylmethyl]-3-[2-(trifluoromethyl)phenyl]quinazolin-4-one](/img/structure/B13821163.png)
